5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis pathway for the compound involves the synthesis of the pyridinone ring, followed by the introduction of the oxadiazole and benzyl groups. The synthesis involves several steps, starting with 2-chloro-5-fluoro-3-methoxybenzaldehyde and 2-aminopyridine, and ending with the formation of the final compound.Molecular Structure Analysis
The molecular structure of “5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” can be represented as a 2D or 3D model . The structure includes a pyridinone ring, an oxadiazole ring, and a benzyl group.Scientific Research Applications
1. Radiotracer Development and Imaging of Serotonin Receptors
The compound 5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has potential applications in the development of radiotracers for imaging serotonin (5-HT) receptors in the brain. Research has demonstrated the utility of related compounds in quantitatively analyzing 5-HT(1A) receptor distribution, indicating the potential of derivatives for mapping receptor densities and understanding their role in various psychiatric and neurodegenerative disorders (Passchier et al., 2000).
2. Sphingosine-1-Phosphate Receptor Imaging
Compounds structurally similar to this compound have been used as radiotracers targeting the sphingosine-1-phosphate receptor (S1PR1), which is of clinical interest due to its role in conditions like multiple sclerosis. Such research could inform the development of derivatives of the compound for S1PR1 imaging, aiding in the understanding and treatment of inflammatory diseases (Brier et al., 2022).
3. Investigating Receptor Occupancy and Drug Development
Similar compounds have been instrumental in studying receptor occupancy by novel drugs in the human brain, offering insights into their potential applications in treating conditions like anxiety and mood disorders. This could inform further research into the pharmacological effects and therapeutic potential of this compound in related areas (Rabiner et al., 2002).
4. Drug Metabolism and Disposition Studies
Studies on the metabolism and disposition of structurally related compounds provide valuable insights into their metabolic pathways, absorption, and excretion in humans. This information is crucial for the safe and effective development of new drugs, including potential derivatives of this compound (Christopher et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets and cause significant changes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have significant molecular and cellular effects.
properties
IUPAC Name |
5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-20-11-4-2-8(6-10(11)15)13-17-14(21-18-13)9-3-5-12(19)16-7-9/h2-7H,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBZSWWHFCKZHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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